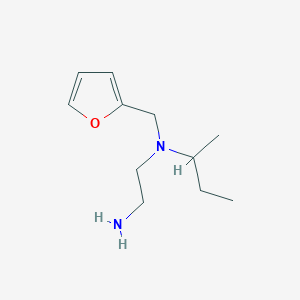
N-(sec-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine
Vue d'ensemble
Description
N-(sec-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine, also known as N-sec-butyl-2-furylmethylenediamine, is an organic compound with a variety of applications in scientific research. It is an amine compound composed of a sec-butyl group and a 2-furylmethylene group attached to a nitrogen atom. This compound is a colorless liquid with a boiling point of 211°C and a melting point of -8°C. It is soluble in water, ethanol, and acetone and is insoluble in other organic solvents.
Applications De Recherche Scientifique
N-(sec-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It is also used as a fuel additive, an antioxidant, and a corrosion inhibitor.
Mécanisme D'action
N-(sec-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine is an amine compound and its mechanism of action is based on its amine group. The amine group can form hydrogen bonds with other molecules, allowing it to act as a catalyst or ligand in certain reactions. It can also form complexes with metal ions, allowing it to act as a corrosion inhibitor or antioxidant.
Effets Biochimiques Et Physiologiques
N-(sec-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine is not known to have any direct biochemical or physiological effects. It is not toxic and is not known to have any adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine has several advantages for lab experiments. It is a colorless liquid, which makes it easy to work with. It is also soluble in water, ethanol, and acetone, making it compatible with a variety of solvents. It is also relatively stable and does not decompose easily. The main limitation of this compound is its low boiling point, which can make it difficult to use in high temperature reactions.
Orientations Futures
N-(sec-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine has several potential future applications. It could be used as a ligand in the synthesis of metal-organic frameworks (MOFs), as a reagent in organic synthesis, or as a catalyst in the synthesis of polymers. It could also be used as a fuel additive, an antioxidant, or a corrosion inhibitor. Additionally, further research could be conducted to investigate its potential as a drug delivery system or a drug target.
Propriétés
IUPAC Name |
N'-butan-2-yl-N'-(furan-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-3-10(2)13(7-6-12)9-11-5-4-8-14-11/h4-5,8,10H,3,6-7,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFNHAMUGJBSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CCN)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386888.png)
![[3-(1,4'-Bipiperidin-1'-yl)propyl]amine](/img/structure/B1386891.png)
![N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine](/img/structure/B1386892.png)
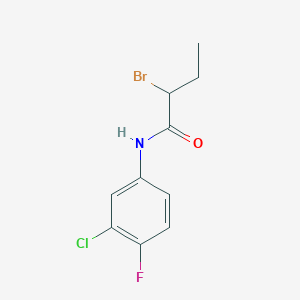
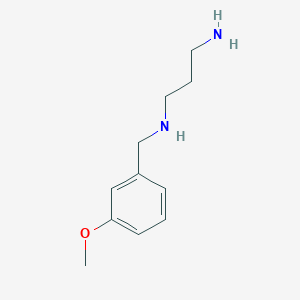
![(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid](/img/structure/B1386896.png)
![N'-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B1386897.png)
![(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid](/img/structure/B1386900.png)
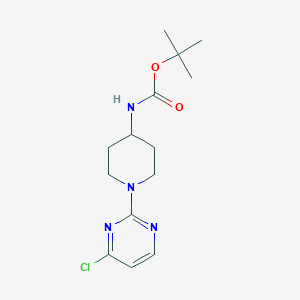
![tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate](/img/structure/B1386904.png)
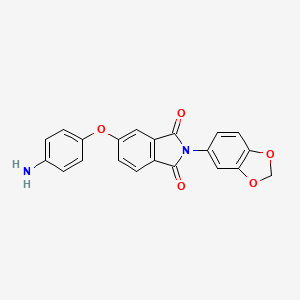
![3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1386907.png)
![3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1386908.png)
![N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine](/img/structure/B1386909.png)